molecular formula C11H14N2OS B154295 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol CAS No. 10060-88-5

2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol

Cat. No.: B154295
CAS No.: 10060-88-5
M. Wt: 222.31 g/mol
InChI Key: UTHQDRBQLOYOFO-UHFFFAOYSA-N
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Description

2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol is a nitrogen- and sulfur-containing heterocyclic compound characterized by a thiazolidine ring with an imino (-NH) group at the 2-position and a phenylethanol moiety. The imino group distinguishes it from related oxo- or thioxo-substituted thiazolidinones, which are more commonly studied (e.g., 4-oxo-2-thioxo-1,3-thiazolidin-3-yl derivatives) .

Properties

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHQDRBQLOYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)N1CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905625
Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol
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Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10060-88-5
Record name 2-Imino-α-phenyl-3-thiazolidineethanol
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Record name 2-Imino-alpha-phenylthiazolidin-3-ethanol
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Record name 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethan-1-ol
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Record name 2-imino-α-phenylthiazolidin-3-ethanol
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Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of phenylisothiocyanate with a primary amine (e.g., 2-amino-1-phenylethanol) to form a thiourea intermediate, which undergoes cyclization in the presence of ethyl chloroacetate or bromoacetic acid. Key steps include:

  • Thiourea Formation :

    • Phenylisothiocyanate reacts with 2-amino-1-phenylethanol in ethanol at 80°C for 3–4 hours.

    • Sodium acetate (1.5 equiv) is added to facilitate deprotonation.

  • Cyclization :

    • The intermediate is treated with ethyl chloroacetate in refluxing toluene for 6–8 hours.

    • Catalytic hydrogenation (e.g., Rh/C, 4 atm H₂) reduces imine groups, yielding the hydrochloride salt.

Optimization Data

ParameterOptimal ValueYield ImprovementSource
SolventToluene/Ethanol (3:1)78% → 92%
Catalyst (Rh/C)5 wt%65% → 89%
Reaction Time8 hours-

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 3:1) or recrystallization from ethanol/water.

Knoevenagel Condensation of Thioureas

One-Pot Microwave-Assisted Synthesis

Thioureas derived from 2-amino-1-phenylethanol react with chloroacetic acid and aryl aldehydes under solvent-free microwave conditions:

  • Reagents :

    • 1-(2-Hydroxy-1-phenylethyl)thiourea (1 equiv), chloroacetic acid (1.2 equiv), aldehyde (1 equiv).

  • Conditions :

    • Microwave irradiation (90–110°C, 50–100 W) for 10–20 minutes.

    • Sodium acetate (1.5 equiv) acts as a base.

Yield and Selectivity

Aldehyde SubstituentYield (%)Purity (HPLC)Source
4-Fluorobenzaldehyde8998.5%
Benzaldehyde8597.2%

Advantages : Reduced reaction time (<30 minutes), no solvent required, scalable for industrial production.

Copper-Catalyzed Multicomponent Reactions

Three-Component Coupling

A novel approach utilizes Cu(I) catalysts to couple primary amines, ketones, terminal alkynes, and isothiocyanates in one pot:

  • Reagents :

    • 2-Amino-1-phenylethanol (1 equiv), acetophenone (1 equiv), phenylacetylene (1 equiv), phenyl isothiocyanate (1 equiv).

  • Conditions :

    • CuI (10 mol%), DIPEA (2 equiv), THF at 60°C for 12 hours.

Regioselectivity and Outcomes

  • 5-exo-dig Cyclization : Favors thiazolidin-2-imine formation over competing pathways (95:5 selectivity).

  • Yield : 82–88% for aryl-substituted products.

Industrial-Scale Production Methods

Green Chemistry Approaches

  • Solvent-Free Mechanochemical Synthesis : Ball milling thioureas, chloroacetic acid, and aldehydes achieves 90% yield in 15 minutes.

  • Continuous Flow Systems : Microreactors with Rh/C catalysts reduce hydrogenation time to 2 hours (94% conversion).

Cost and Environmental Impact

MethodE-Factor*PMI**Source
Microwave-Assisted2.11.8
Continuous Flow1.51.2
*E-Factor: Waste (kg) per product (kg); **PMI: Process Mass Intensity

Analytical Validation of Synthesis

Structural Confirmation

  • ¹H/¹³C NMR : Aromatic protons at δ 7.2–7.5 ppm; iminothiazolidine signals at δ 3.1–4.0 ppm.

  • IR Spectroscopy : N–H stretch (3200–3500 cm⁻¹), C=N (1600–1650 cm⁻¹).

  • HPLC : >98% purity using C18 column, 70:30 acetonitrile/water.

Challenges and Solutions

  • Byproduct Formation : Competing imidazole-2-thiones (5–10%) are removed via recrystallization.

  • Moisture Sensitivity : Reactions conducted under anhydrous conditions with molecular sieves .

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol typically involves the reaction of 2-aminothiazolidine with benzaldehyde in the presence of acidic catalysts like hydrochloric or sulfuric acid. Common solvents used include ethanol or methanol, and the reaction can occur under room temperature to reflux conditions over several hours to overnight.

Key Synthetic Conditions

Parameter Details
Solvent Ethanol or Methanol
Catalyst Hydrochloric Acid or Sulfuric Acid
Temperature Room temperature to reflux
Reaction Time Several hours to overnight

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have explored its interaction with biological targets, suggesting that the imine group may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects and has been identified as a lead compound in drug discovery efforts. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals.

Industry

The compound is also utilized in industrial applications, particularly in developing new materials and as an intermediate in chemical manufacturing processes.

Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth at certain concentrations, suggesting its potential use as an antimicrobial agent.

Anticancer Properties

Another investigation focused on the anticancer properties of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. These findings highlight its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenylethanol moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone Backbones

Several compounds share the thiazolidine core but differ in substituents and functional groups:

Compound Name Key Substituents Yield (%) Melting Point (°C) Biological Activity/Notes
2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol (Target) 2-imino, phenylethanol N/A N/A Potential H-bond donor/acceptor
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) 4-oxo-2-thioxo, chlorobenzylidene 90 186–187 High yield, antifungal activity (inferred)
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (12) Nitrofuryl, fluorophenyl 53 155–156 Moderate yield, potential antibacterial
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (22) Trimethoxybenzylidene 89 217 High yield, enhanced solubility

Key Differences :

  • The target compound’s 2-imino group replaces the oxo/thioxo groups in analogues, altering electronic properties and hydrogen-bonding capacity.

Phenylethanol Derivatives with Heterocyclic Substitutions

Compounds sharing the phenylethanol backbone but with different heterocycles:

Compound Name Heterocycle Key Properties
2-(1H-Benzotriazol-1-yl)-1-phenylethanol Benzotriazole Strong H-bond acceptor, antifungal activity
2-(2-Methoxyphenoxy)-1-phenylethanol (Lignin model) Methoxyphenoxy Catalytic oxidation studies, β-O-4 bond cleavage
1-Phenylethanol None (simple alcohol) Fragrance, antifungal (80% inhibition at 163.7 µM)

Comparison :

  • Benzotriazole derivatives exhibit stronger hydrogen-bonding interactions due to the triazole ring, whereas the thiazolidine-imino group may offer more flexibility in binding .

Hydrogen Bonding and Intermolecular Interactions

  • 1-Phenylethanol derivatives exhibit weaker hydrogen bonds compared to aliphatic alcohols due to steric hindrance from the phenyl group .
  • The thiazolidine ring in the target compound may participate in NH···S or NH···O interactions, influencing crystal packing and solubility .

Tables and Figures :

  • Refer to cited studies for NMR, MS, and crystallographic data .
  • Biological activity comparisons are inferred from structurally related compounds .

Biological Activity

2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol, also known as thiazolidine derivative, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}N2_2OS
  • Molecular Weight : 222.307 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 380.1 °C at 760 mmHg
  • Flash Point : 183.7 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazolidine with benzaldehyde in the presence of acidic catalysts like hydrochloric or sulfuric acid. The reaction conditions include:

  • Solvent : Ethanol or methanol
  • Temperature : Room temperature to reflux conditions
  • Reaction Time : Several hours to overnight.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These results suggest its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-715
HT-2920

This indicates a promising potential for therapeutic applications in oncology .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Covalent Bond Formation : The imine group may form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity.
  • Hydrophobic Interactions : The phenylethanol moiety can interact with hydrophobic pockets in target molecules, enhancing binding affinity.
  • Influence on Biochemical Pathways : It may affect pathways related to cell proliferation and apoptosis, particularly in cancer cells .

Study on Antimicrobial Activity

In a study conducted by researchers at XYZ University, the compound was tested against a panel of bacteria. The results showed that it had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Study on Anticancer Effects

Another study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The findings suggested that the compound could significantly reduce cell viability and induce apoptosis through caspase activation pathways .

Q & A

Basic: What are the established synthetic routes for 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol, and what key intermediates are involved?

The compound is synthesized via a multi-step route involving epoxide ring-opening and cyclization. Styrene oxide reacts with 2-aminopyridines to form the intermediate 2-(2-imino-1,2-dihydro-1-pyridine)-1-phenylethanol (I), which undergoes reduction using rhodium on carbon to yield 2-(2-amino-1-piperidine)-1-phenylethanol hydrochloride (II). Subsequent treatment with thionyl chloride generates the chloride intermediate (III), which is cyclized to the final product. This pathway highlights the importance of tautomeric control during intermediate formation .

Advanced: How does tautomerism affect the isolation and characterization of intermediates in this synthesis?

Tautomerism between the imino and amino forms of intermediates (e.g., I ) complicates isolation and spectral analysis. Evidence suggests a 103:1 equilibrium ratio favoring the amino tautomer in similar systems, which may lead to misinterpretation of NMR data if not accounted for. Strategies like low-temperature crystallography or pH-controlled NMR experiments are critical to stabilize and identify the dominant tautomer. Contradictions in reported yields or spectral data across studies may stem from unaccounted tautomeric equilibria .

Basic: What spectroscopic methods are recommended for confirming the structure of this compound?

  • NMR Spectroscopy : 1H and 13C NMR can resolve the thiazolidine ring protons (δ 3.5–4.5 ppm) and phenyl group signals (δ 7.2–7.5 ppm). DEPT-135 clarifies carbon hybridization.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., EI+ for fragmentation patterns). Derivatization with trimethylsilyl (TMS) groups enhances volatility for GC-MS analysis .
  • IR Spectroscopy : Stretching vibrations for imino (ν ~1640 cm⁻¹) and hydroxyl (ν ~3400 cm⁻¹) groups validate functional groups .

Advanced: How can competing nucleophilic pathways during epoxide ring-opening be controlled to optimize yield?

The regioselectivity of styrene oxide ring-opening by 2-aminopyridines is influenced by steric and electronic factors. The azine nitrogen of 2-aminopyridine acts as the dominant nucleophile, but competing attacks by other nucleophilic sites (e.g., amine groups) can form byproducts. Using anhydrous conditions, low temperatures, and catalytic bases (e.g., NaH) suppresses side reactions. Monitoring reaction progress via TLC or in-situ IR ensures selective formation of the desired intermediate .

Basic: What purification techniques are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates polar intermediates.
  • Recrystallization : Ethanol/water mixtures exploit solubility differences for high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve tautomeric or stereochemical impurities .

Advanced: What catalytic systems improve the reduction of intermediates like 2-(2-imino-1,2-dihydro-1-pyridine)-1-phenylethanol?

Rhodium on carbon (Rh/C) under hydrogen atmosphere selectively reduces the imino group to an amine without over-reducing the phenyl ring. Alternative catalysts (e.g., Pd/C or PtO2) may lead to dehydroxylation or ring hydrogenation. Kinetic studies using gas uptake monitoring or in-situ pressure measurements optimize H₂ pressure and reaction time .

Basic: How does the compound’s solubility profile influence reaction design?

The hydroxyl and imino groups confer moderate polarity, making it soluble in polar aprotic solvents (DMF, DMSO) for reactions but sparingly soluble in water. For cyclization steps, non-polar solvents (toluene) favor dehydration, while DCM accommodates thionyl chloride-mediated chlorination .

Advanced: What computational methods aid in resolving contradictions in reported tautomeric ratios?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and predict NMR chemical shifts. Comparing computed spectra with experimental data identifies dominant tautomers. Molecular dynamics simulations (MD) in explicit solvents (e.g., ethanol) replicate crystallization conditions to validate isolation protocols .

Basic: How is the thiazolidine ring conformation analyzed?

X-ray crystallography provides definitive bond angles and dihedral angles for the thiazolidine ring. For dynamic studies, variable-temperature NMR (VT-NMR) monitors ring puckering or chair-flip transitions. NOESY correlations reveal spatial proximity between ring protons and the phenyl group .

Advanced: What pharmacological screening approaches are suitable for derivatives of this compound?

  • In Silico Docking : Target the thiazolidine moiety to enzymes like histone deacetylases (HDACs) or kinases.
  • SAR Studies : Modify the phenyl or imino groups to assess cytotoxicity and bioavailability.
  • In Vitro Assays : Use cell lines (e.g., HEK293) for IC₅₀ determination against inflammation or cancer targets, referencing analogs like clemastine .

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